2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane
CAS No.: 1495198-38-3
Cat. No.: VC3001356
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1495198-38-3 |
|---|---|
| Molecular Formula | C10H19NO2 |
| Molecular Weight | 185.26 g/mol |
| IUPAC Name | 2,2-dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane |
| Standard InChI | InChI=1S/C10H19NO2/c1-9(2)6-11-7-10(13-9)4-3-5-12-8-10/h11H,3-8H2,1-2H3 |
| Standard InChI Key | NCWMLZSTQKSBMD-UHFFFAOYSA-N |
| SMILES | CC1(CNCC2(O1)CCCOC2)C |
| Canonical SMILES | CC1(CNCC2(O1)CCCOC2)C |
Introduction
Chemical Structure and Properties
Molecular Structure
2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane features a central spiro carbon atom that connects two heterocyclic rings. The compound contains both oxygen and nitrogen heteroatoms, which contribute to its chemical reactivity and potential biological activities. The spiro carbon creates a rigid three-dimensional structure that distinguishes this compound from linear or simple cyclic molecules.
Physical and Chemical Properties
The physical and chemical properties of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C10H19NO2 |
| Molecular Weight | 185.26 g/mol |
| CAS Number | 1495198-38-3 |
| IUPAC Name | 2,2-dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane |
| Standard InChI | InChI=1S/C10H19NO2/c1-9(2)6-11-7-10(13-9)4-3-5-12-8-10/h11H,3-8H2,1-2H3 |
| Standard InChIKey | NCWMLZSTQKSBMD-UHFFFAOYSA-N |
| SMILES Notation | CC1(CNCC2(O1)CCCOC2)C |
| PubChem CID | 65126744 |
These properties are critical for understanding the compound's behavior in various chemical reactions and biological systems. The presence of nitrogen and oxygen heteroatoms in the structure suggests potential for hydrogen bonding and interactions with biological receptors, which could explain some of its reported biological activities.
Chemical Reactions
Typical Reaction Patterns
Based on its structure, 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane would be expected to undergo several types of chemical reactions:
-
Nucleophilic Substitution Reactions: The nitrogen atom can act as a nucleophile in various substitution reactions.
-
Oxidation Reactions: The compound can potentially undergo oxidation reactions, particularly at the nitrogen atom or the carbon atoms adjacent to heteroatoms.
-
Reduction Reactions: Various reducing agents could potentially modify the compound's structure, particularly if derivatives containing carbonyl or other reducible groups are involved.
-
Acid-Base Reactions: The nitrogen atom can act as a base, accepting protons to form the corresponding ammonium salt, which can be useful for solubility modification or crystallization.
Functional Group Transformations
The presence of the spiro center and the heteroatoms in 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane allows for various functional group transformations that can generate derivatives with modified properties. These transformations can be crucial for structure-activity relationship studies in pharmaceutical development.
Applications
Pharmaceutical Applications
Spirocyclic compounds similar to 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane have shown potential in pharmaceutical applications due to their unique three-dimensional structures. These structures can provide advantageous properties for drug development, including:
-
Enhanced Target Selectivity: The rigid spirocyclic framework can lead to improved selectivity for specific biological targets.
-
Improved Metabolic Stability: The compact structure may protect certain bonds from metabolic degradation, potentially extending the compound's half-life in biological systems.
-
Novel Pharmacophores: The unique spatial arrangement of functional groups can create novel pharmacophores that interact with biological targets in ways that traditional, more flexible molecules cannot.
Research Applications
In research settings, 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane can serve as:
-
Synthetic Building Block: The compound can be used as a building block for the synthesis of more complex molecules with potentially interesting biological activities.
-
Structural Probe: Its rigid structure makes it valuable for probing the three-dimensional requirements of binding sites in proteins and enzymes.
-
Model Compound: It can serve as a model compound for studying the chemical and physical properties of spirocyclic systems.
Industrial Applications
In industrial contexts, spirocyclic compounds like 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane find applications in:
-
Agrochemicals: Their unique structures can provide novel modes of action for pest control agents.
-
Materials Science: They can be incorporated into polymers and materials to impart specific properties, such as rigidity or thermal stability.
-
Specialty Chemicals: They can serve as intermediates in the production of various specialty chemicals with specific applications.
Comparison with Related Compounds
Structural Analogues
Several structural analogues of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane have been reported in the literature, including:
-
2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one (CAS: 22280-51-9): This compound differs in having only one nitrogen atom and a carbonyl group, lacking the oxygen atoms found in our target compound.
-
8,8-Dimethyl-9-oxa-2-azaspiro[5.5]undecane (CAS: 57117-92-7): This compound has a different arrangement of the heteroatoms compared to our target compound.
-
1,9-Dioxa-4-azaspiro[5.5]undecane derivatives: These compounds differ from our target compound in the positioning of one of the oxygen atoms (position 9 instead of position 8) .
These structural analogues provide valuable insights into the potential properties and applications of our target compound, as well as potential synthetic methodologies that could be adapted for its preparation.
Comparative Properties
The following table compares some key properties of 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane with those of related compounds:
| Compound | Chemical Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane | C10H19NO2 | 185.26 | Spiro center connecting two heterocyclic rings; oxygen atoms at positions 1 and 8; nitrogen at position 4 |
| 2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one | C12H21NO | 195.31 | Spiro center; nitrogen at position 1; carbonyl at position 4; no oxygen atoms in the rings |
| 8,8-Dimethyl-9-oxa-2-azaspiro[5.5]undecane | C10H19NO | 169.27 | Spiro center; oxygen at position 9; nitrogen at position 2; dimethyl groups at position 8 |
| 1,9-Dioxa-4-azaspiro[5.5]undecane derivatives | Varies | Varies | Spiro center; oxygen atoms at positions 1 and 9; nitrogen at position 4 |
This comparative analysis highlights the structural diversity within this class of compounds and suggests that even small changes in the positioning of heteroatoms or functional groups can lead to significant differences in properties and applications.
Biological Activity
Research Directions
Current research on spirocyclic compounds like 2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane is focusing on several promising areas:
-
Structure-Activity Relationship Studies: Investigating how structural modifications affect biological activity to optimize compounds for specific applications.
-
Target Identification: Determining the specific molecular targets that these compounds interact with in biological systems.
-
Combination Studies: Exploring potential synergistic effects when these compounds are used in combination with established drugs or other bioactive compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume